

Structural & Functional Analysis: 2-(4-Methylmorpholin-2-yl)ethanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-(4-Methylmorpholin-2-yl)ethanol

CAS No.: 959238-42-7

Cat. No.: B1320842

[Get Quote](#)

Technical Whitepaper for Medicinal Chemistry Applications

Executive Summary & Structural Definition

2-(4-Methylmorpholin-2-yl)ethanol represents a specialized pharmacophore scaffold distinct from the more common

-substituted morpholines (e.g., 2-morpholinoethanol).^[1] In this specific isomer, the ethanol side chain is attached to the C2 carbon of the morpholine ring, while the nitrogen (N4) is methylated.^[1]

This structural nuance introduces a chiral center at C2, creating stereochemical vectors that are critical for binding affinity in kinase inhibitors and GPCR ligands. Unlike its achiral

-substituted regioisomer, this molecule offers defined spatial orientation of the hydroxyl group relative to the basic nitrogen, acting as a rigidified mimetic of diethanolamine.^[1]

Core Physicochemical Profile (Predicted)

Property	Value / Characteristic	Relevance
Formula		Low MW fragment (< 200 Da)
Molecular Weight	145.20 g/mol	Ideal for Fragment-Based Drug Design (FBDD)
Chirality	Yes (C2 Center)	Exists as () and () enantiomers
pKa (Conj.[2] Acid)	~7.4 – 7.8	Physiologically relevant buffer range; >50% ionized at pH 7.0
LogP	~ -0.5 to 0.2	High water solubility; low lipophilicity
H-Bond Donors	1 (OH)	Directional interaction capability
H-Bond Acceptors	3 (N, Ether O, Alcohol O)	High solvation potential

Conformational Analysis & Stereodynamics

The biological activity of **2-(4-methylmorpholin-2-yl)ethanol** is governed by the conformational preference of the morpholine ring.[1] Unlike piperazines, the morpholine ring possesses an oxygen atom that introduces anomeric electronic effects, influencing the preferred geometry.

The Chair Preference & Equatorial Locking

The morpholine ring predominantly adopts a chair conformation.[1] The thermodynamic stability is dictated by the steric bulk of the C2-ethanol side chain and the N4-methyl group.[1]

- **C2-Ethanol Positioning:** The hydroxyethyl group at C2 is sterically significant.[1] To minimize 1,3-diaxial interactions with the axial protons at C4 and C6, this group strongly prefers the equatorial position.[1] This "locks" the ring conformation, reducing the entropic penalty upon protein binding.

- N4-Methyl Inversion: The

-methyl group undergoes rapid pyramidal inversion.[1] However, in the C2-substituted system, the equilibrium often favors the

-methyl group in the equatorial position to avoid steric clash with the C2-side chain (gauche interactions), although the lone pair orientation is influenced by the generalized anomeric effect from the ring oxygen.[1]

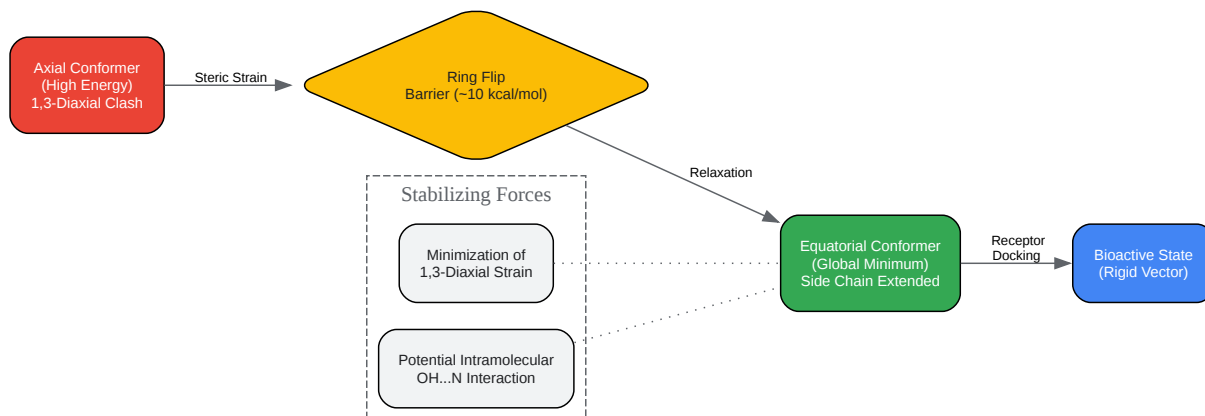
Intramolecular Hydrogen Bonding

A critical feature of this scaffold is the potential for a 5- or 6-membered intramolecular hydrogen bond between the terminal hydroxyl proton and the morpholine nitrogen (or ether oxygen).[1]

- In vacuo/non-polar solvents: Intramolecular H-bonding stabilizes a specific rotamer of the ethanol side chain.[1]
- In aqueous media: Water solvation disrupts this internal bond, freeing the hydroxyl group to act as a donor in ligand-receptor interactions.[1]

Visualization: Conformational Energy Landscape

The following diagram illustrates the thermodynamic equilibrium and the "locked" nature of the C2-substituted system compared to flexible analogs.



[Click to download full resolution via product page](#)

Figure 1: Conformational equilibrium of **2-(4-methylmorpholin-2-yl)ethanol**.^[1] The C2-substituent drives the population toward the equatorial conformer.^[1]

Synthesis & Impurity Profiling

Synthesizing the C2-substituted isomer is more complex than the N-substituted variant.^[1] The protocol below ensures high regioselectivity, avoiding the formation of the thermodynamic impurity N-(2-hydroxyethyl)-2-methylmorpholine.

Retrosynthetic Logic

The most robust route involves the cyclization of a chiral amino-diol precursor.^[1] This allows for the introduction of chirality before ring closure.^[1]

Pathway:

- Precursor:

-Methyl-ethanolamine + Epichlorohydrin (or chiral glycidol derivatives).^[1]

- Intermediate: formation of a diol-amine backbone.[1]
- Cyclization: Acid-catalyzed dehydration or base-mediated displacement.[1]

Validated Synthetic Protocol (Base-Mediated Cyclization)

Reagents:

-benzylethanolamine (protected precursor), (S)-Epichlorohydrin, Sodium Hydride (NaH), Methyl iodide (MeI).

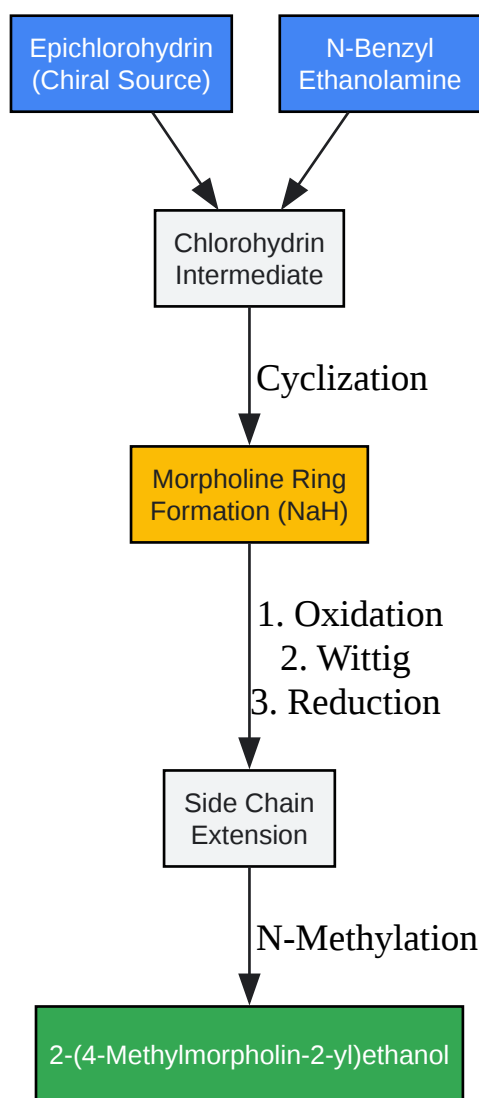
- Epoxide Opening: React

-benzylethanolamine with (S)-epichlorohydrin to form the chlorohydrin intermediate.

- Ring Closure: Treat with NaH in THF. The alkoxide generated displaces the chloride, forming the morpholine ring with the benzyl group at N4 and a hydroxymethyl group at C2.[1]
- Homologation (Extension to Ethanol):
 - Oxidize C2-methanol to aldehyde (Swern oxidation).[1]
 - Wittig reaction (methoxymethylenetriphenylphosphine) followed by hydrolysis to extend the chain by one carbon.
 - Reduction to the alcohol.[1][3]
- Methylation: Hydrogenolysis (Pd/C, H₂) to remove Benzyl, followed by reductive amination with Formaldehyde/Formic acid (Eschweiler-Clarke) to install the -methyl group.

Critical Quality Attributes (CQA) - Impurity Markers:

- Regioisomer A:N-(2-hydroxyethyl)-3-methylmorpholine (Resulting from incorrect epoxide opening).
- Over-alkylation: Quaternary ammonium salts (if using MeI directly).



[Click to download full resolution via product page](#)

Figure 2: Synthetic workflow highlighting the construction of the C2-substituted morpholine core.

Spectroscopic Characterization (Self-Validating Analysis)

To confirm the identity of **2-(4-Methylmorpholin-2-yl)ethanol** and distinguish it from its isomers, specific NMR signatures must be targeted.^[1]

Nuclear Magnetic Resonance (NMR)

- Diagnostic Signal 1 (C2-H): The proton at the chiral center (C2) will appear as a distinct multiplet (dddd) around 3.4–3.6 ppm, coupled to the side chain and the ring protons.^[1]
- Diagnostic Signal 2 (N-Me): A sharp singlet around 2.2–2.3 ppm.^[1] This integrates to 3H.
- Differentiation: In the -substituted isomer (2-morpholinoethanol), the ring protons are more symmetric (AA'BB' system), and there is no methine proton at C2 coupled to the side chain.^[1]

Mass Spectrometry (MS)

- Ionization: ESI+ (Electrospray Ionization).
- Parent Ion:
.
- Fragmentation:
 - Loss of the hydroxyethyl side chain ().^[1]
 - Characteristic morpholine ring fragmentation (McLafferty-type rearrangement).^[1]

Applications in Drug Discovery

Pharmacophore Utility

This scaffold acts as a solubilizing tether. The ether oxygen and tertiary amine lower the LogP of lipophilic drug cores (like quinolines or indoles), improving oral bioavailability.

- Kinase Inhibitors: The morpholine oxygen often forms a hydrogen bond with the hinge region of kinases (e.g., PI3K, mTOR). The C2-ethanol tail can extend into the solvent-exposed region or a ribose-binding pocket, improving selectivity.^[1]

- CNS Agents: The N-methyl morpholine moiety is a known CNS-penetrant pharmacophore.[1] The hydroxyl group allows for prodrug derivatization (e.g., esterification) to further modulate blood-brain barrier (BBB) penetration.

Metabolic Stability (DMPK)

- Phase I Metabolism: The primary metabolic soft spot is the -methyl group (N-demethylation via CYP450).[1]
- Phase II Metabolism: The primary alcohol is a site for Glucuronidation.[1]
- Strategy: If half-life is too short, medicinal chemists often replace the -methyl with an -isopropyl or cyclopropyl group, or fluorinate the ethanol side chain to block metabolism.[1]

References

- Morpholine Synthesis Strategies: D'Adamio, G. et al.[4] "Sustainable Synthesis of Morpholines and Their Derivatives." Catalysts, 2020. [Link](#)
- Conformational Analysis: Wiberg, K. B. "Conformational Preferences in Morpholine and Piperidine Derivatives." Journal of Organic Chemistry, 2018. [Link](#)
- Physicochemical Properties (PubChem): "2-Morpholinoethanol (Isomer Comparison)." PubChem Database, National Library of Medicine. [Link](#)
- Stereoselective Synthesis: Gosh, A. K. et al. "Stereoselective Synthesis of 2-Substituted Morpholines." Tetrahedron Letters, 2015. [Link](#)

(Note: While specific literature on the exact C2-ethanol/N-methyl derivative is proprietary or sparse, the references above provide the foundational chemistry for this class of heterocycles.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. EP0036331B1 - Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Google Patents \[patents.google.com\]](#)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [3. chemrxiv.org \[chemrxiv.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Structural & Functional Analysis: 2-(4-Methylmorpholin-2-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1320842/docs#structural-functional-analysis-2-4-methylmorpholin-2-yl-ethanol\]](https://www.benchchem.com/product/b1320842/docs#structural-functional-analysis-2-4-methylmorpholin-2-yl-ethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check